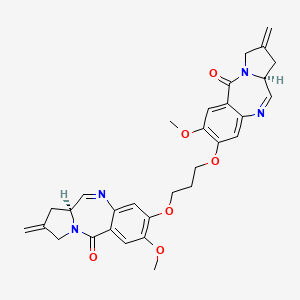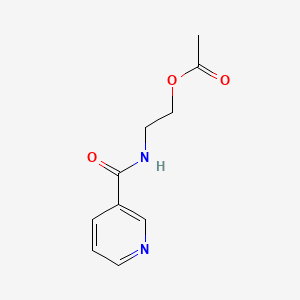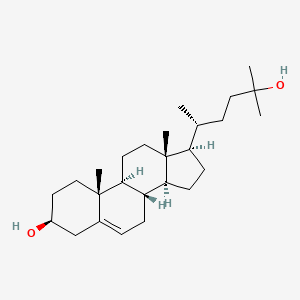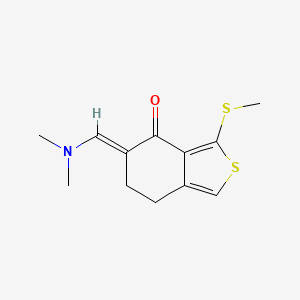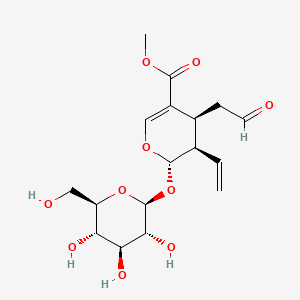
番木鳖碱
描述
七叶皂苷是一种由香叶基焦磷酸在甲羟戊酸途径中合成的 secoiridoid 单萜。 它是多种生物碱生物合成的关键中间体,包括萜类吲哚生物碱和吐根生物碱 。 七叶皂苷由龙胆苦苷在七叶皂苷合酶的作用下形成 .
科学研究应用
七叶皂苷具有广泛的科学研究应用。在化学领域,它被用作合成各种天然产物的先驱。在生物学领域,它因其在生物碱生物合成中的作用而被研究。 在医学领域,七叶皂苷衍生物因其潜在的治疗特性(包括抗癌活性)而被研究 。 在工业领域,七叶皂苷用于生产高价值化合物,如喜树碱 .
作用机制
七叶皂苷通过其在生物碱生物合成中的关键中间体作用发挥其作用。 它由龙胆苦苷在七叶皂苷合酶的作用下形成,七叶皂苷合酶是一种细胞色素 P450 酶,催化龙胆苦苷的氧化裂解 。 然后,七叶皂苷与多巴胺或色胺反应形成各种生物碱 .
生化分析
Biochemical Properties
Secologanin plays a crucial role in biochemical reactions. It interacts with enzymes such as secologanin synthase, a cytochrome P450 involved in camptothecin biosynthesis . The enzyme secologanin synthase catalyzes the conversion of loganin to secologanin .
Cellular Effects
Secologanin influences various cellular processes. For instance, it is involved in the biosynthesis of camptothecin, a high-value anti-cancerous compound . The overexpression of secologanin synthase in Saccharomyces cerevisiae leads to an increase in secologanin and camptothecin accumulation .
Molecular Mechanism
Secologanin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is formed from loganin through the action of the enzyme secologanin synthase . After its formation, secologanin can proceed to produce ipecac and terpene indole alkaloids .
Temporal Effects in Laboratory Settings
The effects of secologanin change over time in laboratory settings. For instance, in planta transient overexpression analysis of secologanin synthase resulted in a 4.21- and 2.73-fold increase in transcript levels on days 3 and 6, respectively .
Metabolic Pathways
Secologanin is involved in the mevalonate pathway, where it is synthesized from geranyl pyrophosphate . It then proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .
Transport and Distribution
Secologanin is transported and distributed within cells and tissues. A vacuolar importer of secologanin, CrMATE1, has been identified in Catharanthus roseus . This transporter rapidly transports secologanin into the vacuole, which is necessary for the first committed step of monoterpenoid indole alkaloid biosynthesis .
Subcellular Localization
Secologanin is localized in the vacuole of the cell . The transporter CrMATE1, which is localized at the tonoplast, is responsible for the translocation of secologanin into the vacuole .
准备方法
七叶皂苷可以通过多种方法合成,包括有机催化反应和仿生转化。 一种方法涉及使用有机催化的迈克尔反应,然后进行福岛还原、自发环化和施密特糖基化 。 工业生产方法通常涉及在微生物(如酿酒酵母)中异源表达七叶皂苷合酶 .
化学反应分析
七叶皂苷经历多种类型的化学反应,包括氧化、还原和糖基化。 这些反应中常用的试剂包括 NADPH、氧气和各种糖基供体 。 从这些反应中形成的主要产物包括萜类吲哚生物碱和吐根生物碱 .
相似化合物的比较
七叶皂苷与其他 secoiridoid 单萜类似,如龙胆苦苷和獐牙菜素。 七叶皂苷在能够作为多种生物碱(包括萜类吲哚生物碱和吐根生物碱)的前体方面是独一无二的 。 这使得它成为科学研究和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
19351-63-4 |
|---|---|
分子式 |
C17H24O10 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |
InChI 键 |
CSKKDSFETGLMSB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |
手性 SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Secologanin and why is it important?
A1: Secologanin is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].
Q2: How does Secologanin contribute to MIA biosynthesis?
A2: Secologanin provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of secologanin with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].
Q3: What is the role of Strictosidine Synthase (STR) in relation to Secologanin?
A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of secologanin with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both secologanin and tryptamine [, ].
Q4: Where does Secologanin biosynthesis occur within the plant?
A4: In Catharanthus roseus, a model plant for MIA biosynthesis, secologanin biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including secologanin [].
Q5: What are the implications of Secologanin transport within the plant?
A5: The transport of secologanin and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including secologanin, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.
Q6: Have any Secologanin transporters been identified?
A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting secologanin and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and secologanin into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.
Q7: Can you describe the molecular structure of Secologanin?
A7: Secologanin possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.
Q8: What spectroscopic techniques are used to characterize Secologanin?
A8: Various spectroscopic techniques are employed to elucidate the structure of secologanin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying secologanin content in plant extracts, with the signal of H-9 serving as a reliable marker [].
Q9: Are there alternative methods for extracting and quantifying Secologanin?
A9: Researchers have explored different extraction methods for secologanin, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting secologanin from plant material []. Quantitative analysis of secologanin can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].
Q10: How stable is Secologanin under different conditions?
A10: Secologanin can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].
Q11: Has the reactivity of Secologanin been explored in synthetic chemistry?
A11: Yes, the inherent reactivity of secologanin has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, secologanin has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].
Q12: How does the structure of Secologanin influence its reactivity?
A12: The presence of multiple functional groups in secologanin, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of secologanin also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].
Q13: Have there been any computational studies on Secologanin and its derivatives?
A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study secologanin and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


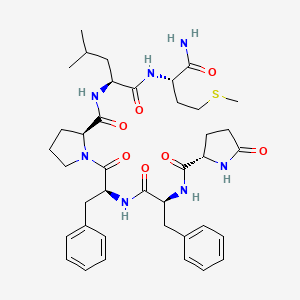
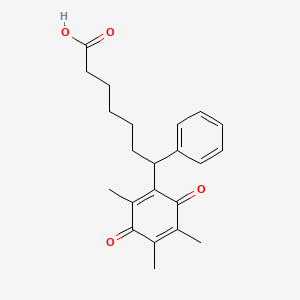


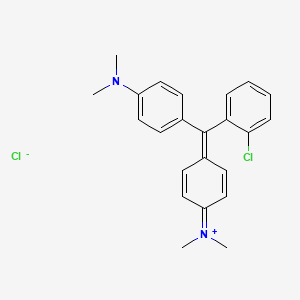
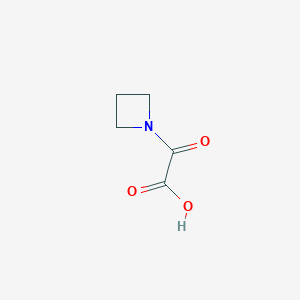
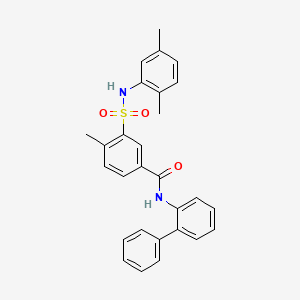
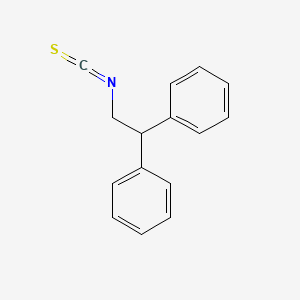
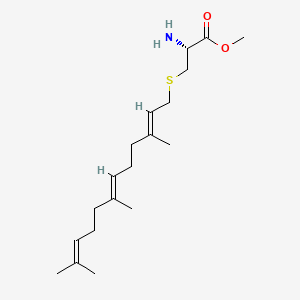
![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)
